molecular formula C7H5IN2O B1343659 3-Iodo-1H-indazol-5-ol CAS No. 885519-38-0

3-Iodo-1H-indazol-5-ol

Cat. No. B1343659
CAS RN: 885519-38-0
M. Wt: 260.03 g/mol
InChI Key: VVYKAQOZDUWBOD-UHFFFAOYSA-N
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Description

“3-Iodo-1H-indazol-5-ol” is a chemical compound with the molecular formula C7H5IN2O . It is a derivative of indazole, a heterocyclic compound that is widely used in medicinal chemistry .


Synthesis Analysis

The synthesis of indazoles, including “this compound”, has been a subject of research for many years. Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have been used in a wide variety of chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Scientific Research Applications

Sequential Sonogashira and Suzuki Cross-Coupling Reactions

3-Iodoindazoles, including derivatives like 5-bromo-3-iodoindazoles, are pivotal in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These reactions facilitate the synthesis of a wide range of new functionalized indoles and indazoles. Specifically, 3-Iodo-1H-indazol-5-ol derivatives serve as potential ligands for 5-HT receptors, indicating their significance in creating compounds with potential therapeutic applications (Witulski et al., 2005).

Aqueous Synthesis of Iodo-1,2,3-triazoles

The development of a copper-catalyzed aqueous multicomponent synthetic method for the preparation of 5-iodo-1,2,3-triazoles demonstrates the chemical versatility of this compound and related compounds. This method is particularly effective for substrates including biologically relevant compounds, suggesting its potential for direct modification of bioactive molecules in water and for radioactive labeling applications (Li et al., 2017).

Versatile Building Blocks

5-Iodo-1H-1,2,3-triazoles, accessible from this compound derivatives, are recognized as versatile building blocks for the synthesis of diverse 1,4,5-trisubstituted 1,2,3-triazoles. Their applications extend to C–C, C–heteroatom, or C–D(T) bond formation, showcasing their importance in organic synthesis and potential in creating radiolabeled compounds for imaging studies (Balova et al., 2020).

Electrophilic Cyclization for Indene Derivatives

3-Iodo-1H-indene derivatives, synthesized through iodonium-promoted carbocyclization, demonstrate the utility of this compound derivatives in the synthesis of indene derivatives. These derivatives have potential applications in various chemical transformations, serving as substrates and catalysts in subsequent reactions (Khan & Wirth, 2009).

Iodo-Cycloisomerization to 3-Iodocarbazoles

The iodo-cycloisomerization of certain derivatives to form 3-iodocarbazoles highlights another application, where this compound derivatives undergo transformations through a cascade of reactions. This method emphasizes the green synthesis principles, showing the broad substrate scope and atom economy (Yaragorla et al., 2018).

Future Directions

The future directions for “3-Iodo-1H-indazol-5-ol” and other indazole derivatives are likely to involve further exploration of their medicinal applications. Given the broad range of biological activities exhibited by these compounds, they have significant potential for the development of new drugs .

Biochemical Analysis

Biochemical Properties

3-Iodo-1H-indazol-5-ol plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase enzymes, particularly monoamine oxidase B. This interaction is significant because monoamine oxidase B is involved in the metabolism of neurotransmitters, and its inhibition can have therapeutic effects in neurodegenerative diseases . Additionally, this compound has been shown to inhibit D-amino acid oxidase, an enzyme that plays a role in the metabolism of D-amino acids . These interactions highlight the compound’s potential in modulating biochemical pathways related to neurotransmission and amino acid metabolism.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, such as those from lung, prostate, and hepatoma cell lines, this compound exhibits antiproliferative activity . This compound influences cell function by inducing apoptosis and affecting cell cycle regulation. Specifically, it has been observed to inhibit members of the Bcl2 family and the p53/MDM2 pathway, which are critical regulators of cell survival and apoptosis . Furthermore, this compound impacts cell signaling pathways and gene expression, contributing to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of monoamine oxidase B, which involves binding to the enzyme’s active site and preventing the metabolism of neurotransmitters . Additionally, the compound’s interaction with D-amino acid oxidase involves competitive inhibition, where this compound competes with the enzyme’s natural substrates . These binding interactions and enzyme inhibitions lead to changes in gene expression and cellular metabolism, further elucidating the compound’s molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects . Over time, the compound continues to exhibit its antiproliferative and enzyme inhibitory activities, with minimal degradation observed in in vitro studies . These findings suggest that this compound maintains its biochemical properties over extended periods, making it a reliable compound for long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues . These threshold effects highlight the importance of dosage optimization in therapeutic applications. The compound’s efficacy and safety profile in animal models provide valuable insights into its potential clinical use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 . These metabolic processes affect the compound’s bioavailability and activity, with potential implications for its therapeutic efficacy. Additionally, this compound may influence metabolic flux and metabolite levels, further contributing to its biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic potential . The transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and optimizing its delivery in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications may influence the compound’s localization, enhancing its interaction with target biomolecules . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

3-iodo-2H-indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYKAQOZDUWBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646306
Record name 3-Iodo-2H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885519-38-0
Record name 3-Iodo-2H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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